Secretin acetate

描述

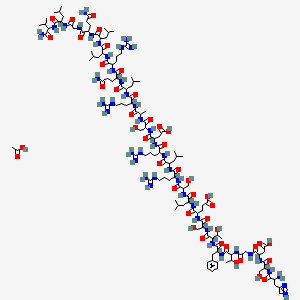

猪促胰液素,也称为猪促胰液素乙酸盐,是一种由 27 个氨基酸组成的肽类激素。它主要参与调节全身的水稳态,并通过调节胃、胰腺和肝脏的分泌来影响十二指肠的环境。 促胰液素是第一个被鉴定的激素,它被用于各种诊断测试中,以评估胰腺功能和其他胃肠道疾病 .

准备方法

合成路线和反应条件

猪促胰液素的合成涉及固相肽合成 (SPPS),这是一种通常用于肽类生产的方法。该过程从将 C 末端氨基酸连接到固体树脂开始。接下来是受保护的氨基酸的顺序添加,每个氨基酸都与正在生长的肽链偶联。保护基团被去除,并且肽从树脂上裂解。 最终产物使用高效液相色谱 (HPLC) 进行纯化,以达到所需的纯度 .

工业生产方法

猪促胰液素的工业生产遵循与实验室合成相同的原理,但规模更大。该过程涉及自动肽合成仪,可以处理大量试剂和树脂。然后,合成的肽经过严格的纯化和质量控制措施,以确保一致性和功效。 最终产物被冻干并在特定条件下储存以保持稳定性 .

化学反应分析

反应类型

猪促胰液素在合成过程中主要经历肽键的形成和裂解反应。在生理条件下,它通常不参与氧化、还原或取代反应。它可以通过化学反应进行修饰以提高其稳定性或活性。

常用试剂和条件

偶联试剂: N,N'-二异丙基碳二亚胺 (DIC),O-苯并三唑-N,N,N',N'-四甲基脲鎓六氟磷酸盐 (HBTU)

保护基团: 芴甲氧羰基 (Fmoc),叔丁氧羰基 (Boc)

裂解试剂: 三氟乙酸 (TFA),水和清除剂,如三异丙基硅烷 (TIS)

主要产品

科学研究应用

Scientific Research Applications

1.1 Assessment of Pancreatic Exocrine Function

Secretin acetate is widely used in research to evaluate pancreatic exocrine function through non-invasive imaging techniques. A notable application is in dynamic -acetate positron emission tomography (PET) studies. These studies assess the pancreatic response to secretin stimulation, allowing researchers to analyze changes in blood flow and metabolic activity within the pancreas.

- Study Findings : In a pilot study involving five healthy volunteers, PET scans were conducted before and after secretin administration. The results indicated significant increases in pancreatic perfusion and metabolic activity post-stimulation, suggesting that this compound can effectively enhance imaging techniques for assessing pancreatic health .

1.2 Investigating Obesity Treatment

Recent studies have highlighted the potential of this compound in obesity management. Research indicates that secretin administration can reduce food intake and stimulate lipolysis, particularly after Roux-en-Y gastric bypass surgery. This effect is believed to be mediated through interactions between brown adipose tissue and the brain, promoting feelings of satiety .

- Mechanistic Insights : In rodent models, continuous subcutaneous administration of secretin has been shown to elevate energy expenditure and transiently reduce body weight, indicating its potential as a therapeutic agent for obesity .

Clinical Applications

2.1 Diagnostic Use in Pancreatic Disorders

This compound is instrumental in diagnostic tests for pancreatic exocrine insufficiency. The secretin stimulation test helps evaluate the pancreas's ability to secrete bicarbonate-rich fluid, which is critical for neutralizing gastric acid and aiding digestion.

- Clinical Utility : A study demonstrated that a 20-minute secretin-stimulated endoscopic pancreas function test effectively assesses pancreatic function, providing valuable diagnostic information for conditions such as chronic pancreatitis and pancreatic cancer .

2.2 Potential Therapeutic Uses

Beyond diagnostics, this compound has shown promise in treating gastrointestinal disorders. It regulates gastric acid secretion and enhances bicarbonate secretion from the pancreas, which can be beneficial in managing conditions like peptic ulcers and pancreatitis.

- Case Studies : Clinical trials are ongoing to explore the efficacy of secretin analogs in treating obesity and metabolic disorders. These studies aim to elucidate the long-term effects of secretin on weight management and metabolic health .

Summary of Key Findings

作用机制

猪促胰液素通过与促胰液素受体结合来发挥作用,促胰液素受体是位于胰腺、胃和肝脏目标细胞表面的 G 蛋白偶联受体。结合后,它激活腺苷酸环化酶,导致环腺苷酸 (cAMP) 水平升高。这反过来又刺激胰腺导管细胞分泌富含碳酸氢盐的液体,并抑制胃酸分泌。 所涉及的分子靶点和途径包括促胰液素受体、腺苷酸环化酶和 cAMP 信号通路 .

相似化合物的比较

类似化合物

人促胰液素: 结构和功能与猪促胰液素相似,但在氨基酸序列上略有差异。

合成促胰液素: 化学合成的促胰液素,无论是猪的还是人的,在研究和诊断中可以互换使用。

胆囊收缩素: 另一种胃肠道激素,它与促胰液素协同作用以调节消化过程。

独特性

猪促胰液素由于其特定的氨基酸序列及其有效刺激胰腺碳酸氢盐分泌的能力而具有独特性。 由于其在刺激胰腺分泌方面的高效性和可靠性,它经常被用在诊断测试中 .

生物活性

Secretin acetate is a peptide hormone primarily involved in the regulation of pancreatic secretions and gastrointestinal function. This article delves into its biological activity, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.

Overview of this compound

Secretin is a 27-amino acid peptide synthesized by S-cells in the duodenum and proximal jejunum. It is released in response to acidic chyme entering the small intestine and plays a crucial role in digestive processes by stimulating the secretion of bicarbonate-rich pancreatic fluid and bile . Its primary receptor, the secretin receptor (SCTR), belongs to the class B G-protein-coupled receptor family and mediates various physiological responses.

Upon secretion, secretin binds to SCTR on pancreatic ductal cells, leading to several key actions:

- Stimulation of Bicarbonate Secretion : Secretin enhances bicarbonate secretion from pancreatic ductal cells, which helps neutralize gastric acid in the duodenum. This action is critical for protecting intestinal mucosa from acidity .

- Inhibition of Gastric Motility : By slowing gastric emptying, secretin allows more time for digestion and absorption in the intestines .

- Regulation of Pancreatic Enzyme Secretion : Secretin indirectly stimulates enzyme secretion by acting on acinar cells, enhancing overall digestive efficiency .

Biological Activity Data

The biological activity of this compound can be quantified through various studies. Below is a summary table highlighting key findings from research on its effects on pancreatic function:

Case Studies

-

Exocrine Pancreatic Function Assessment :

A pilot study utilized -acetate PET imaging to assess pancreatic function before and after secretin administration. Results showed a significant increase in pancreatic perfusion and bicarbonate output following secretin stimulation, indicating its effectiveness in enhancing exocrine pancreatic function . -

Obesity Treatment Implications :

Research has explored secretin's role in obesity management. In patients undergoing Roux-en-Y Gastric Bypass (RYGB), postprandial plasma levels of secretin were significantly elevated, correlating with reduced food intake and increased energy expenditure in rodent models . This suggests potential therapeutic applications for secretin in metabolic disorders.

Clinical Applications

This compound is clinically used to stimulate pancreatic secretion during diagnostic tests for pancreatic exocrine insufficiency. The standard dosage for such tests is typically around 0.2 μg/kg administered intravenously, which has been shown to effectively stimulate bicarbonate and enzyme secretion .

属性

IUPAC Name |

acetic acid;5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-amino-1-[[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C130H220N44O41.C2H4O2/c1-59(2)41-79(119(208)173-99(65(13)14)102(134)191)152-94(183)52-148-105(194)76(31-34-92(132)181)157-114(203)82(44-62(7)8)164-116(205)83(45-63(9)10)162-108(197)73(28-22-38-145-128(137)138)154-111(200)77(32-35-93(133)182)158-115(204)81(43-61(5)6)160-107(196)72(27-21-37-144-127(135)136)153-103(192)66(15)151-121(210)88(54-175)169-118(207)87(50-98(189)190)166-110(199)74(29-23-39-146-129(139)140)155-113(202)80(42-60(3)4)161-109(198)75(30-24-40-147-130(141)142)156-122(211)90(56-177)170-117(206)84(46-64(11)12)163-112(201)78(33-36-96(185)186)159-123(212)91(57-178)171-126(215)101(68(17)180)174-120(209)85(47-69-25-19-18-20-26-69)167-125(214)100(67(16)179)172-95(184)53-149-106(195)86(49-97(187)188)165-124(213)89(55-176)168-104(193)71(131)48-70-51-143-58-150-70;1-2(3)4/h18-20,25-26,51,58-68,71-91,99-101,175-180H,21-24,27-50,52-57,131H2,1-17H3,(H2,132,181)(H2,133,182)(H2,134,191)(H,143,150)(H,148,194)(H,149,195)(H,151,210)(H,152,183)(H,153,192)(H,154,200)(H,155,202)(H,156,211)(H,157,203)(H,158,204)(H,159,212)(H,160,196)(H,161,198)(H,162,197)(H,163,201)(H,164,205)(H,165,213)(H,166,199)(H,167,214)(H,168,193)(H,169,207)(H,170,206)(H,171,215)(H,172,184)(H,173,208)(H,174,209)(H,185,186)(H,187,188)(H,189,190)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)(H4,141,142,147);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFCPAYEMPIQMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C132H224N44O43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694214 | |

| Record name | Acetic acid--histidylseryl-alpha-aspartylglycylthreonylphenylalanylthreonylseryl-alpha-glutamylleucylserylarginylleucylarginyl-alpha-aspartylserylalanylarginylleucylglutaminylarginylleucylleucylglutaminylglycylleucylvalinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3115.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10813-74-8 | |

| Record name | Acetic acid--histidylseryl-alpha-aspartylglycylthreonylphenylalanylthreonylseryl-alpha-glutamylleucylserylarginylleucylarginyl-alpha-aspartylserylalanylarginylleucylglutaminylarginylleucylleucylglutaminylglycylleucylvalinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary finding of the research paper "Effect of secretin and inhibitors of HCO3−/H+ transport on the membrane voltage of rat pancreatic duct cells"?

A1: While the provided abstract doesn't detail the specific findings, it highlights the paper's focus on understanding how secretin influences the electrical properties of rat pancreatic duct cells. [] The research likely investigates the interaction between secretin and ion transport mechanisms (specifically HCO3−/H+ transport) that contribute to changes in the membrane voltage of these cells. This suggests a potential role of secretin in regulating pancreatic duct cell function, possibly influencing fluid and electrolyte secretion in the pancreas.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。